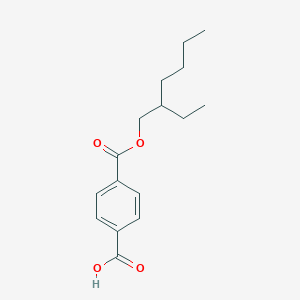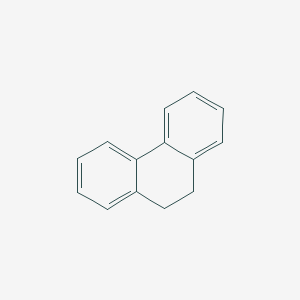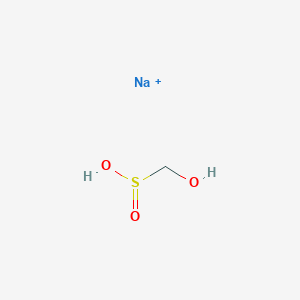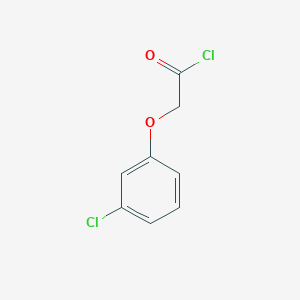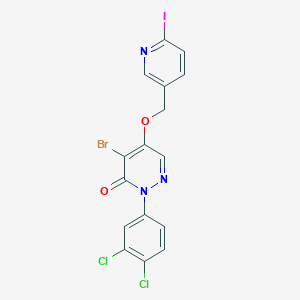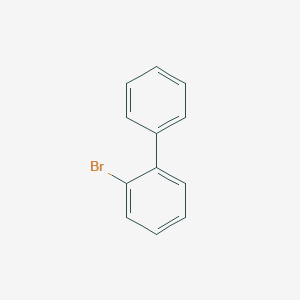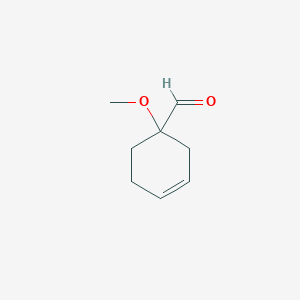
1-Methoxycyclohex-3-ene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxycyclohex-3-ene-1-carbaldehyde is a chemical compound that is commonly used in scientific research. It is a cyclic aldehyde that is used as a building block in organic synthesis. This compound is also used in the development of new drugs and as a research tool in the study of biological processes.
Mecanismo De Acción
The mechanism of action of 1-Methoxycyclohex-3-ene-1-carbaldehyde is not well understood. However, it is believed that this compound acts as a reactive aldehyde that can react with nucleophiles, such as amino acids and proteins.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Methoxycyclohex-3-ene-1-carbaldehyde are not well documented. However, it is believed that this compound can interact with biological molecules, such as enzymes and proteins, and may have an effect on their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Methoxycyclohex-3-ene-1-carbaldehyde in lab experiments include its availability, ease of synthesis, and versatility as a building block in organic synthesis. However, the limitations of using this compound include its potential reactivity with biological molecules and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the use of 1-Methoxycyclohex-3-ene-1-carbaldehyde in scientific research. One potential direction is the development of new compounds for drug development. This compound can also be used in the study of biological processes, such as enzyme-catalyzed reactions and protein-protein interactions. Additionally, further research is needed to understand the mechanism of action of this compound and its potential effects on biological molecules.
Métodos De Síntesis
The synthesis of 1-Methoxycyclohex-3-ene-1-carbaldehyde involves the reaction of cyclohexene with methanol and formaldehyde in the presence of a catalyst. The reaction yields the desired product, which can be purified and used in further research.
Aplicaciones Científicas De Investigación
1-Methoxycyclohex-3-ene-1-carbaldehyde is used in a variety of scientific research applications. It is commonly used as a building block in the synthesis of new compounds for drug development. This compound is also used in the study of biological processes, such as enzyme-catalyzed reactions and protein-protein interactions.
Propiedades
Número CAS |
117370-82-8 |
|---|---|
Nombre del producto |
1-Methoxycyclohex-3-ene-1-carbaldehyde |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-methoxycyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-10-8(7-9)5-3-2-4-6-8/h2-3,7H,4-6H2,1H3 |
Clave InChI |
ADKAKEKFQBWXRH-UHFFFAOYSA-N |
SMILES |
COC1(CCC=CC1)C=O |
SMILES canónico |
COC1(CCC=CC1)C=O |
Sinónimos |
3-Cyclohexene-1-carboxaldehyde, 1-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



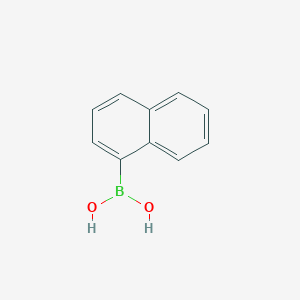
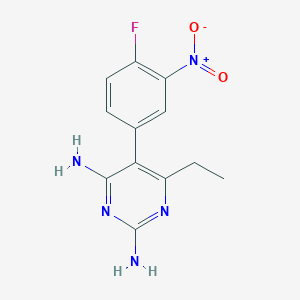
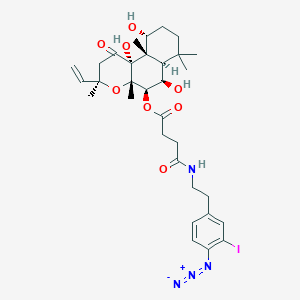
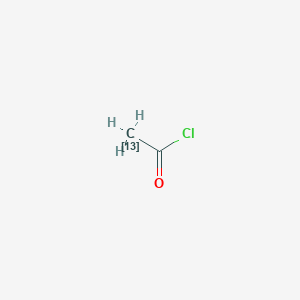
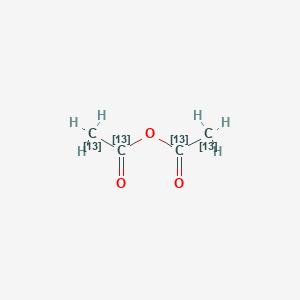
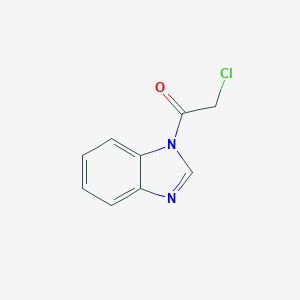
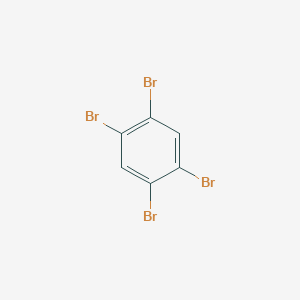
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
